molecular formula C12H14 B13816742 1-(Propan-2-yl)-2-(prop-1-yn-1-yl)benzene CAS No. 350695-83-9

1-(Propan-2-yl)-2-(prop-1-yn-1-yl)benzene

Cat. No.: B13816742
CAS No.: 350695-83-9
M. Wt: 158.24 g/mol
InChI Key: KVLZTJFCXIXDIG-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-2-(prop-1-yn-1-yl)benzene is an organic compound that belongs to the class of alkylbenzenes. This compound is characterized by the presence of a benzene ring substituted with a propan-2-yl group and a prop-1-yn-1-yl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Propan-2-yl)-2-(prop-1-yn-1-yl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with propan-2-yl chloride and prop-1-yn-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(Propan-2-yl)-2-(prop-1-yn-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can reduce the alkyne group to an alkane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

1-(Propan-2-yl)-2-(prop-1-yn-1-yl)benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)-2-(prop-1-yn-1-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Propan-2-yl)-2-(prop-1-yn-1-yl)benzene
  • This compound
  • This compound

Uniqueness

This compound stands out due to its specific substitution pattern on the benzene ring, which imparts unique chemical and physical properties

Properties

CAS No.

350695-83-9

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

1-propan-2-yl-2-prop-1-ynylbenzene

InChI

InChI=1S/C12H14/c1-4-7-11-8-5-6-9-12(11)10(2)3/h5-6,8-10H,1-3H3

InChI Key

KVLZTJFCXIXDIG-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC=CC=C1C(C)C

Origin of Product

United States

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